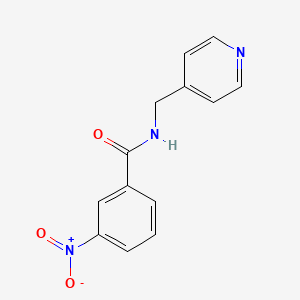
N-(5-chloro-2-pyridinyl)-2,2-diphenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-2,2-diphenylpropanamide, also known as CP-47,497, is a synthetic compound that belongs to the family of cannabinoids. It was first synthesized in the mid-1990s and is known for its high affinity towards the cannabinoid receptors in the human body. CP-47,497 has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
N-(5-chloro-2-pyridinyl)-2,2-diphenylpropanamide works by binding to the cannabinoid receptors in the human body, specifically the CB1 receptor. This leads to the activation of the receptor and the subsequent signaling cascade, which can have a variety of effects depending on the specific physiological process involved. This compound has been shown to have a high affinity towards the CB1 receptor, making it an effective tool for studying the endocannabinoid system.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have analgesic effects, meaning it can reduce pain perception. It has also been shown to have appetite-stimulating effects, which could have potential applications in the treatment of eating disorders. Additionally, this compound has been shown to have anxiolytic effects, meaning it can reduce anxiety levels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(5-chloro-2-pyridinyl)-2,2-diphenylpropanamide in lab experiments is its high affinity towards the CB1 receptor. This makes it an effective tool for studying the endocannabinoid system and its role in various physiological processes. Additionally, this compound is relatively stable and easy to synthesize, making it a cost-effective option for researchers.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is that it is a synthetic compound, meaning it may not accurately reflect the effects of naturally occurring cannabinoids in the human body. Additionally, this compound has been shown to have some off-target effects, meaning it may affect other physiological processes in addition to the endocannabinoid system.
Orientations Futures
There are several potential future directions for research involving N-(5-chloro-2-pyridinyl)-2,2-diphenylpropanamide. One potential area of research is the development of novel drugs that target the endocannabinoid system for the treatment of various diseases and disorders. Additionally, this compound could be used to investigate the role of the endocannabinoid system in the development and progression of certain diseases, such as cancer. Finally, further research could be conducted to better understand the off-target effects of this compound and how these effects could be minimized in future research.
Méthodes De Synthèse
N-(5-chloro-2-pyridinyl)-2,2-diphenylpropanamide is synthesized through a multi-step process that involves the reaction of 2,2-diphenylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-chloro-2-pyridinylamine to form the amide product. The final step involves the purification of the product through chromatography.
Applications De Recherche Scientifique
N-(5-chloro-2-pyridinyl)-2,2-diphenylpropanamide has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity towards the cannabinoid receptors in the human body, which are involved in a variety of physiological processes such as pain perception, appetite regulation, and mood regulation. This compound has been used in a variety of studies to investigate the role of the endocannabinoid system in these processes.
Propriétés
IUPAC Name |
N-(5-chloropyridin-2-yl)-2,2-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O/c1-20(15-8-4-2-5-9-15,16-10-6-3-7-11-16)19(24)23-18-13-12-17(21)14-22-18/h2-14H,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHRAULTNRIILH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-methylphenyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5707888.png)

![N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5707908.png)
![4-methoxy-N-[(4-morpholinylamino)carbonothioyl]benzamide](/img/structure/B5707910.png)
![methyl 2-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5707918.png)


![3-amino-4-(3-pyridinyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile](/img/structure/B5707939.png)




![4-[4-(2-furoyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5707969.png)
